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Introduction:

Silicon photonics is a revolutionary technology that leverages the mature silicon fabrication
infrastructure to create integrated optical circuits. However, silicon's indirect bandgap makes it
an inefficient light emitter, a significant hurdle for creating fully integrated photonic systems.
Doping silicon with erbium (Er), a rare-earth element, addresses this challenge. When
incorporated into a silicon host, trivalent erbium ions (Er3*) can emit light at a wavelength of
approximately 1.54 ym, which fortuitously aligns with the low-loss C-band of optical
telecommunications.[1][2][3] This enables the fabrication of on-chip light sources, amplifiers,
and lasers, paving the way for advanced applications in data communication, sensing, and
potentially, in the life sciences.[1][2][3]

These application notes provide an overview of the use of erbium in silicon photonics, detailing
key applications, performance metrics, and experimental protocols for the fabrication and
characterization of erbium-doped silicon photonic devices.

Key Applications

The unique optical properties of erbium-doped silicon have led to the development of several
critical components for integrated photonics:
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e On-Chip Optical Amplifiers: Erbium-doped waveguides can be used to create compact
optical amplifiers.[1][2] These devices are essential for compensating for signal loss in
complex photonic integrated circuits (PICs), enabling more extensive and functional on-chip
systems.[1] By optically pumping the erbium ions, typically at 980 nm or 1480 nm, a
population inversion is created, leading to stimulated emission and signal amplification at
1.54 uym.[1][2]

» Silicon-Based Lasers and Light Sources: The ultimate goal of silicon photonics is the
integration of all necessary optical components on a single chip, including a laser source.
Erbium doping offers a promising route to achieving this. Electrically pumped erbium-doped
silicon light-emitting diodes (LEDs) and lasers have been demonstrated, offering the
potential for cost-effective and scalable light sources for optical interconnects and
transceivers.[3][4]

e Quantum Information Processing: The coherent nature of the optical transition in erbium
ions, combined with the mature fabrication of silicon nanophotonic structures, makes this
platform a promising candidate for quantum information technologies.[5][6] Erbium dopants
in silicon can act as quantum memories, with potential applications in quantum networks and
computing.[7]

e Biosensing: While less explored, the sharp and stable fluorescence of erbium ions at a
biologically transparent wavelength holds potential for biosensing applications. The surface
of a silicon photonic device can be functionalized to detect specific biological molecules, with
the interaction being transduced into a change in the optical properties of the erbium-doped
waveguide or resonator.

Data Presentation: Quantitative Summary

The performance of erbium-doped silicon photonic devices is highly dependent on material
properties and fabrication parameters. The following tables summarize key quantitative data
from the literature.

Table 1: Erbium Doping Parameters and Optical Properties
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Parameter

Typical Value
Range

Host Material

Notes

Erbium Concentration

1017 - 102 jons/cm3

Crystalline Silicon (c-
Si), Silicon-rich oxide
(SRO)

Higher concentrations
can lead to quenching
effects.[8] Co-doping

with oxygen enhances

optical activation.[9]

Emission Wavelength

~1.53 - 1.54 pm

c-Si, SRO, Al203

The exact wavelength
is influenced by the
local environment of
the Ers* ion.[4][10][11]

Photoluminescence
(PL) Lifetime

1-15ms

Silica glasses

Strongly dependent
on Er concentration

and host material.[12]

Optical Cross-Section

~5x 10719 cm?2

Crystalline Silicon

Significantly higher
than previously
anticipated, making
gain more achievable.
[13]

Table 2: Performance of Erbium-Doped Silicon Photonic Devices
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Device Type Performance Metric Typical Value Notes

Achieved in silicon
. e ) ) nitride waveguides
Waveguide Amplifier Net Optical Gain >30 dB _ o
with erbium ion

implantation.[14]

Demonstrates the

potential for high-

Output Power >145 mW )
power on-chip
amplifiers.[14]
] Low loss is crucial for
Waveguide Loss 0.1-0.2dB/cm o ]
achieving net gain.[15]
Room temperature
Internal Quantum electroluminescence
LED o ~10-4
Efficiency has been
demonstrated.[12]
For stimulated
emission at room
Threshold Current ~6 mA (~0.8 A/cm?)

temperature in Er/O-
doped silicon LEDs.[4]

) Theoretical estimation
Threshold Population ]
Laser ) 1.4 x 108 /cm3 for a 300 um cavity.
Inversion
[16]

Experimental Protocols

This section provides detailed methodologies for key experiments involving erbium-doped
silicon photonics.

Protocol: Erbium Doping of Silicon via lon Implantation

lon implantation is a standard semiconductor manufacturing process that allows for precise
control over the dopant concentration and depth profile.

Objective: To introduce a controlled concentration of erbium ions into a silicon substrate.
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Materials and Equipment:

Silicon-on-insulator (SOI) wafer

lon implanter

Erbium source

High-temperature annealing furnace (Rapid Thermal Annealing - RTA or furnace anneal)

Protective equipment (goggles, gloves)
Methodology:

o Substrate Preparation: Start with a clean SOI wafer. The top silicon layer will serve as the
waveguide core.

e Implantation Parameters:

[e]

lon Species: 1%°Er or 17°Er isotopes are commonly used.

o Implantation Energy: A range of energies (e.g., 70 keV, 160 keV, 350 keV) can be used
sequentially to achieve a relatively uniform erbium profile within the silicon device layer.
[17]

o lon Dose: The total dose will determine the average erbium concentration. Doses in the
range of 10 to 10> ions/cm? are typical.

o Implantation Angle: A slight tilt angle (e.g., 7°) is often used to minimize channeling effects.
[17]

o Substrate Temperature: Implantation can be performed at room temperature or elevated
temperatures (e.g., 400-600 °C).[17]

o Co-implantation (Optional but Recommended): To enhance the optical activation of erbium,
co-implant with oxygen. The oxygen-to-erbium ratio is a critical parameter, with ratios
around 10:1 often being optimal.[18]
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o Post-Implantation Annealing: This step is crucial for repairing the crystal lattice damage
caused by implantation and for optically activating the erbium ions.

o Rapid Thermal Annealing (RTA): Anneal at temperatures between 600 °C and 1000 °C for
a short duration (e.g., 15 seconds to 1 minute).[17][19]

o Furnace Annealing: Alternatively, a longer anneal at a lower temperature (e.g., 600 °C for
15 minutes) can be used for solid-phase epitaxial regrowth.[20]

Protocol: Fabrication of an Erbium-Doped Silicon Ridge
Waveguide

This protocol outlines the steps to create a simple ridge waveguide structure to confine light
within the erbium-doped silicon layer.

Objective: To fabricate a ridge waveguide for guiding and amplifying light at 1.54 ym.
Materials and Equipment:

e Erbium-implanted and annealed SOI wafer

e Photoresist and developer

o Mask aligner or stepper for photolithography

e Reactive lon Etching (RIE) system

» Gases for silicon etching (e.g., SFs, CaFs)

e Scanning Electron Microscope (SEM) for inspection

Methodology:

o Photoresist Coating: Spin-coat a layer of photoresist onto the erbium-doped SOI wafer.

» Photolithography: Expose the photoresist to UV light through a photomask containing the
waveguide pattern. Develop the resist to create a mask for the etching process.
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e Reactive lon Etching (RIE): Use an RIE process to etch the silicon layer, transferring the
waveguide pattern from the photoresist into the silicon. The etch depth is controlled to define
the ridge of the waveguide.

o Resist Stripping: Remove the remaining photoresist using a suitable solvent or oxygen
plasma ashing.

o Cladding Deposition (Optional): A top cladding layer (e.g., SiO2) can be deposited using
plasma-enhanced chemical vapor deposition (PECVD) to protect the waveguide and provide
better optical confinement.

Protocol: Photoluminescence (PL) Characterization

PL spectroscopy is a non-destructive optical technique used to characterize the light-emitting
properties of the erbium-doped silicon.

Objective: To measure the emission spectrum and lifetime of the optically active erbium ions.
Materials and Equipment:

o Erbium-doped silicon sample

e Pump laser (e.g., 405 nm or 514.5 nm Argon-ion laser)[4][19]

e Focusing and collection optics

e Monochromator or spectrometer

e InGaAs detector (sensitive to the 1.54 ym wavelength range)

e Lock-in amplifier and chopper (for continuous-wave PL)

e Pulsed laser and time-correlated single-photon counting (TCSPC) system (for lifetime
measurements)

o Cryostat (for temperature-dependent measurements)

Methodology:
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e Sample Mounting: Mount the sample in a cryostat to allow for measurements at various
temperatures (e.g., 77 K to room temperature).

» Excitation: Focus the pump laser onto the sample surface. The laser excites electron-hole
pairs in the silicon, which then transfer their energy to the erbium ions.

e Collection and Analysis:
o Collect the emitted light using appropriate optics.
o Pass the collected light through a monochromator to spectrally resolve the emission.
o Detect the signal using an InGaAs detector.

o Data Acquisition:

o PL Spectrum: Scan the monochromator and record the detector signal as a function of
wavelength to obtain the emission spectrum. The characteristic Er®* peak should be
observed around 1.54 pm.[19]

o PL Lifetime: Use a pulsed laser to excite the sample and measure the decay of the PL
signal over time using a TCSPC system. The decay curve can be fitted to determine the
luminescence lifetime.

Visualizations
Signaling Pathways and Experimental Workflows
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Energy Levels of Er3* in Silicon
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Caption: Energy level diagram of Er3* ions in silicon.
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Fabrication and Characterization Workflow
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Caption: Workflow for erbium-doped silicon photonic device fabrication.
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Erbium-Doped Waveguide Amplifier
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Caption: Schematic of an erbium-doped waveguide amplifier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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